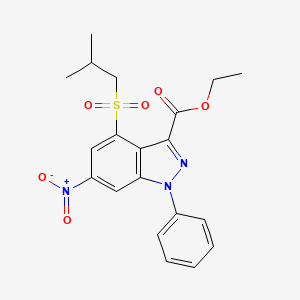![molecular formula C17H18Cl2N2O3S B3607673 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3607673.png)
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide
描述
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. DIDS is a sulfonamide derivative that has been shown to inhibit chloride channels and transporters, as well as modulate other ion channels and transporters. In
作用机制
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide acts as an inhibitor of chloride channels and transporters by binding to a specific site on the channel or transporter protein. This binding can either directly block the channel or transporter, or induce a conformational change that alters its activity. 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide has also been shown to modulate other ion channels and transporters by altering their gating or permeation properties. The exact mechanism of action of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide on these channels and transporters is still under investigation.
Biochemical and Physiological Effects:
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of chloride secretion in epithelial cells, modulation of cell volume and apoptosis, and regulation of cell signaling pathways. It has also been shown to have anti-inflammatory and anti-tumor properties. However, the exact physiological effects of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide are still under investigation.
实验室实验的优点和局限性
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide is a useful tool for studying the role of chloride channels and transporters in various biological processes. Its ability to inhibit these channels and transporters allows researchers to investigate their function and regulation. However, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide is not specific to chloride channels and transporters, and can also modulate other ion channels and transporters. This can make it difficult to interpret experimental results and determine the specific role of chloride channels and transporters in a given process. Additionally, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide can have off-target effects and may interact with other proteins or molecules in the cell.
未来方向
There are several future directions for research on 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide. One area of interest is the development of more specific inhibitors of chloride channels and transporters, which would allow for more precise investigation of their function and regulation. Another area of interest is the investigation of the role of chloride channels and transporters in disease pathogenesis, particularly in diseases such as cystic fibrosis and osteopetrosis. Additionally, the development of new methods for delivering 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide to specific tissues or cells could allow for more targeted investigation of its effects. Overall, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide is a valuable tool for scientific research, and its continued investigation is likely to yield important insights into the function and regulation of ion channels and transporters.
科学研究应用
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide has been used in a variety of scientific research applications, including the study of ion channels and transporters, cell signaling pathways, and membrane transport processes. It has been shown to inhibit chloride channels and transporters such as CFTR, ClC-2, and ClC-5, as well as modulate other ion channels and transporters such as the Na+/K+ ATPase and the K+/Cl- cotransporter. 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide has also been used to study the role of chloride channels in the regulation of cell volume and apoptosis, as well as the effects of chloride channel dysfunction in diseases such as cystic fibrosis and osteopetrosis.
属性
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-21(2)25(23,24)16-10-13(14(18)11-15(16)19)17(22)20-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYJGPSASPRBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCC2=CC=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-chloro-3-ethoxy-2-[(3-fluorobenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3607591.png)

![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3607606.png)

![cyclohexyl{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3607636.png)
![2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3607642.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B3607648.png)
![2-{[2-chloro-4-(4-morpholinylcarbonothioyl)phenoxy]methyl}benzonitrile](/img/structure/B3607650.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3607657.png)
amino]benzamide](/img/structure/B3607658.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3607662.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3607669.png)
![2-[(4-bromobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3607671.png)
![4-chloro-N-(3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3607687.png)